tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate typically involves the reaction of 6-bromo-4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
6-bromo-4-chloropyridine+tert-butyl chloroformate→tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.
Scientific Research Applications
tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)carbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness
tert-Butyl (6-bromo-4-chloropyridin-3-yl)carbamate is unique due to the presence of both bromine and chlorine substituents on the pyridine ring
Properties
Molecular Formula |
C10H12BrClN2O2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) |
InChI Key |
VFXLHYOHQSOTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1Cl)Br |
Origin of Product |
United States |
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